molecular formula C12H13NO2 B123145 1-propyl-1H-indole-3-carboxylic acid CAS No. 141102-07-0

1-propyl-1H-indole-3-carboxylic acid

Cat. No. B123145
CAS RN: 141102-07-0
M. Wt: 203.24 g/mol
InChI Key: BKSKGOOUSZXLEC-UHFFFAOYSA-N
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Description

1-propyl-1H-indole-3-carboxylic acid is a compound with a molecular weight of 203.24 . It is an indole derivative, which means it contains a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of 1-propyl-1H-indole-3-carboxylic acid consists of a propyl group attached to an indole ring at the 1-position and a carboxylic acid group attached at the 3-position . The InChI code for this compound is 1S/C12H13NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,8H,2,7H2,1H3,(H,14,15) .

Scientific Research Applications

Herbicidal Activity

Indole-3-carboxylic acid derivatives have been used in the design and synthesis of potential transport inhibitor response 1 antagonists, which have shown significant herbicidal activity . These compounds have demonstrated good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass .

Plant Growth Regulation

Compounds with auxin-like properties, such as indole-3-carboxylic acid derivatives, are important for plant growth regulation and weed control applications . They play essential roles in the plant life cycle .

Biosynthesis in Plants

Indole-3-carboxylic acid derivatives are synthesized from tryptophan in Arabidopsis, a model organism in plant biology . These compounds play an important role in pathogen defense in cruciferous plants .

Preparation of Anticancer Agents

Indole-3-carboxylic acid is used as a reactant for the preparation of anticancer agents . This highlights its potential in the development of new therapeutic strategies for cancer treatment.

Synthesis of Serotonin Receptor Antagonists

Indole-3-carboxylic acid can be used in the synthesis of serotonin 5-HT4 and 5-HT6 receptor antagonists . These antagonists can be used in the treatment of various neurological and psychiatric disorders.

Inhibitors of Gli1-mediated Transcription

Indole-3-carboxylic acid is used in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This pathway plays a crucial role in the development and growth of many types of cancer.

Anti-HIV Agents

Indole derivatives, including indole-3-carboxylic acid, have been reported to have anti-HIV properties . This suggests potential applications in the development of new antiretroviral drugs.

8. Development of New Auxin Mimic Herbicides The chemistry of auxin, a class of phytohormones, is expanded by the development of new auxin mimic herbicides using indole-3-carboxylic acid derivatives . This contributes to sustainable technologies that increase crop yield and lower environmental impact .

Future Directions

Indole-3-carboxylic acid derivatives have shown potential in various fields, including as auxin receptor protein TIR1 antagonists . This suggests that 1-propyl-1H-indole-3-carboxylic acid and its derivatives could have potential applications in the future, particularly in the field of herbicide development .

Mechanism of Action

Target of Action

1-Propyl-1H-indole-3-carboxylic acid, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their broad-spectrum biological activities , which suggests that they may interact with a variety of targets within the body.

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are produced from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The biochemical pathways affected by 1-propyl-1H-indole-3-carboxylic acid and their downstream effects would depend on the specific targets of the compound.

Result of Action

The molecular and cellular effects of 1-propyl-1H-indole-3-carboxylic acid’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could be diverse and significant.

properties

IUPAC Name

1-propylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,8H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSKGOOUSZXLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592764
Record name 1-Propyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-indole-3-carboxylic acid

CAS RN

141102-07-0
Record name 1-Propyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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